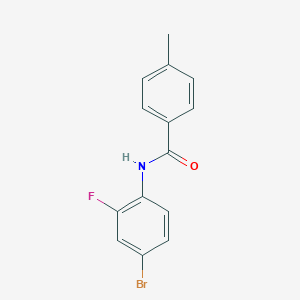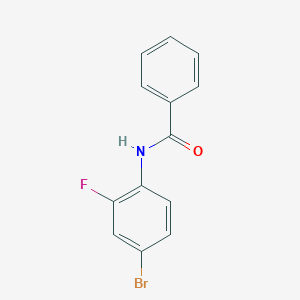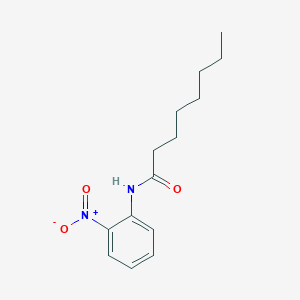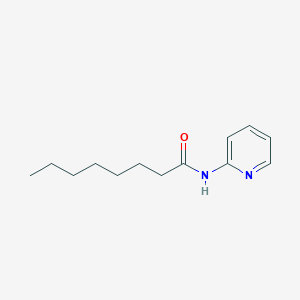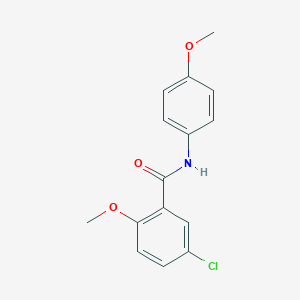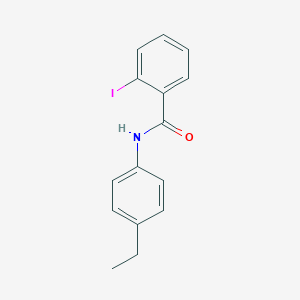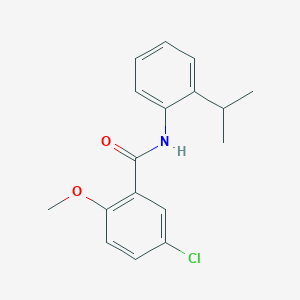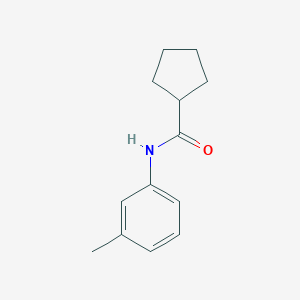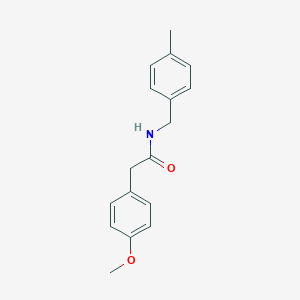
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide, also known as MMBA, is a synthetic compound that belongs to the class of N-substituted benzamides. It has been studied for its potential applications in the field of medicinal chemistry, specifically for its analgesic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of various signaling pathways involved in pain and inflammation. 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been shown to inhibit the activation of NF-κB signaling pathway, which is a key regulator of inflammation. It also inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the initiation and maintenance of inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been found to exhibit potent analgesic activity in various animal models of pain, including thermal, mechanical, and chemical-induced pain. It has also been shown to reduce inflammation in animal models of acute and chronic inflammation. 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, as well as the activation of NF-κB signaling pathway. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in lab experiments is its potent analgesic and anti-inflammatory activity. It has been shown to be effective in various animal models of pain and inflammation, which makes it a promising candidate for further research. However, one of the limitations of using 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide. One area of research could focus on the development of more potent and selective analogs of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide. Another area of research could focus on the use of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in combination with other analgesic and anti-inflammatory agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity profile of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide in humans, as well as its potential use in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide involves the reaction of 4-methoxybenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to have significant inhibitory effects on the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, as well as on the activation of nuclear factor-κB (NF-κB) signaling pathway. 2-(4-methoxyphenyl)-N-(4-methylbenzyl)acetamide has also been found to exhibit potent analgesic activity in various animal models of pain.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19NO2/c1-13-3-5-15(6-4-13)12-18-17(19)11-14-7-9-16(20-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QNTKJHFJFQURRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




